The Chemical Architecture of Butyrophenonhelveticosid: A Structural and Hypothetical Functional Analysis
The Chemical Architecture of Butyrophenonhelveticosid: A Structural and Hypothetical Functional Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of the chemical structure of Butyrophenonhelveticosid, a complex natural product. Due to the current absence of published experimental data for this specific molecule, this document focuses on a thorough structural elucidation based on available chemical identifiers. Furthermore, we present a hypothetical exploration of its potential biological activities and related signaling pathways, drawing inferences from its distinct structural motifs.
Chemical Structure and Identification
Butyrophenonhelveticosid is a large, polycyclic molecule with the molecular formula C₃₉H₅₂O₉.[1] Its identity is precisely defined by its IUPAC name, SMILES string, and InChIKey, which together describe the connectivity, stereochemistry, and isotopic composition of the molecule.
(3S,5S,10S,13R,14S,17R)-3-[[(3aR,6R)-4-methyl-2-phenyl-2-propyl-4,6,7,7a-tetrahydro-3aH-[1][2]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde [1]
The structure, as detailed in the PubChem database, reveals a complex steroidal backbone linked to several distinct functional groups.[1]
Core Structural Features:
The molecule can be deconstructed into four primary components:
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A Steroidal Nucleus: The core of the molecule is a modified cyclopenta[a]phenanthrene ring system, characteristic of steroids and their derivatives. This nucleus is highly substituted with hydroxyl groups and a carbaldehyde group.
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A Butyrophenone-like Moiety: A butyrophenone-derived group is attached via a dioxolane ring to a pyranose sugar. Specifically, it is a 2-phenyl-2-propyl group.
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A Dioxolo-pyran Ring System: A substituted tetrahydropyran ring is fused with a 1,3-dioxolane. This unit acts as a linker between the steroidal core and the butyrophenone-like moiety.
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A Furanone Ring: A 5-oxo-2H-furan-3-yl group is attached at the C17 position of the steroid nucleus. This is a butenolide ring, a common feature in cardiac glycosides.
Physicochemical and Predicted Data
While experimental data is not available, computational predictions provide valuable insights into the properties of Butyrophenonhelveticosid. The following table summarizes key predicted data from the PubChem database.
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₂O₉ | PubChem[1] |
| Molecular Weight | 664.8 g/mol | PubChem[1] |
| Monoisotopic Mass | 664.36115 Da | PubChem[1] |
| XLogP3-AA (Predicted) | 3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 9 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
Hypothetical Biological Activity and Signaling Pathways
The absence of empirical data on Butyrophenonhelveticosid necessitates a speculative approach to its biological role, based on the principle of structural analogy. The presence of a steroidal core and a butenolide ring is strongly reminiscent of cardiac glycosides, such as digoxin and digitoxin. These compounds are known inhibitors of the Na⁺/K⁺-ATPase pump.
Postulated Mechanism of Action: Inhibition of Na⁺/K⁺-ATPase
If Butyrophenonhelveticosid functions as a cardiac glycoside, its primary molecular target would be the alpha-subunit of the Na⁺/K⁺-ATPase enzyme. Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels. In cardiac muscle cells, this increased calcium concentration enhances contractility.
Experimental Protocols: A Generalized Approach for Isolation and Characterization
As no specific protocol for the synthesis or isolation of Butyrophenonhelveticosid has been published, a general workflow for the isolation of a similar natural product, such as a steroidal glycoside from a plant source, is provided below.
General Workflow for Natural Product Isolation
Detailed Methodologies:
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Extraction: Dried and powdered source material is subjected to exhaustive extraction with a polar solvent like methanol or ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
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Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
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Column Chromatography: The fraction showing potential bioactivity (e.g., the ethyl acetate or butanol fraction for glycosides) is subjected to column chromatography over silica gel or a similar stationary phase. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of acetonitrile and water or methanol and water.
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Structure Elucidation: The structure of the pure isolated compound is determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To identify key functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity and stereochemistry of the molecule.
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Conclusion
Butyrophenonhelveticosid presents a fascinating and complex chemical structure. While the lack of experimental data currently limits our understanding of its biological function, its structural features suggest a potential role as a modulator of ion pumps, similar to cardiac glycosides. Further research, beginning with its isolation from a natural source or total synthesis, is necessary to validate these hypotheses and to fully characterize its pharmacological profile. This document serves as a foundational guide for researchers interested in pursuing the study of this intriguing molecule.
